![molecular formula C13H11Cl2NO3S B12116900 5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl- CAS No. 927995-84-4](/img/structure/B12116900.png)
5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl- is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,4-dichlorophenoxyethyl group and a methyl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Die Synthese von 2-[2-(2,4-Dichlorphenoxy)ethyl]-4-methyl-5-Thiazolcarbonsäure beinhaltet typischerweise die Reaktion von substituiertem Ethyl-2-(Benzylamino)-4-methyl-1,3-thiazol-5-carboxylat mit Kaliumcarbonat in einem Gemisch aus Methanol und Wasser. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um das gewünschte Thiazolderivat zu erhalten . Industrielle Produktionsverfahren können ähnliche Syntheserouten umfassen, jedoch in größerem Maßstab, wobei die Ausbeute und Reinheit optimiert werden.
Analyse Chemischer Reaktionen
Diese Verbindung unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Der Thiazolring kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Nitrogruppen oder andere reduzierbare Funktionalitäten im Molekül angreifen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile und Elektrophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,4-Dichlorphenoxy)ethyl]-4-methyl-5-Thiazolcarbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Thiazolderivate werden auf ihr Potenzial als antimikrobielle, antimykotische, antivirale und Antikrebsmittel untersucht. Diese Verbindung könnte für ähnliche Aktivitäten untersucht werden.
Biologie: Es kann in Studien verwendet werden, die sich mit Enzyminhibition, Rezeptorbindung und anderen biochemischen Wegen befassen.
Industrie: Thiazolderivate werden bei der Entwicklung von Farbstoffen, Pigmenten und anderen Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[2-(2,4-Dichlorphenoxy)ethyl]-4-methyl-5-Thiazolcarbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Der Thiazolring kann an verschiedenen biochemischen Wegen teilnehmen, indem er Enzyme aktiviert oder hemmt, an Rezeptoren bindet oder andere zelluläre Prozesse moduliert. Die genauen Wege und Ziele hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Wirkmechanismus
The mechanism of action of 5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl- involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways by activating or inhibiting enzymes, binding to receptors, or modulating other cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen von 2-[2-(2,4-Dichlorphenoxy)ethyl]-4-methyl-5-Thiazolcarbonsäure gehören andere Thiazolderivate wie:
2-[(4-Chlorbenzyl)amino]-4-methyl-1,3-thiazol-5-carbonsäure: Bekannt für seine biologischen Aktivitäten.
Ethyl-2-(Benzamido)-4-methylthiazol-5-carboxylat: Wird in verschiedenen synthetischen Anwendungen eingesetzt
Die Einzigartigkeit von 2-[2-(2,4-Dichlorphenoxy)ethyl]-4-methyl-5-Thiazolcarbonsäure liegt in ihrem spezifischen Substitutionsmuster, das ihr besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
927995-84-4 |
|---|---|
Molekularformel |
C13H11Cl2NO3S |
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-7-12(13(17)18)20-11(16-7)4-5-19-10-3-2-8(14)6-9(10)15/h2-3,6H,4-5H2,1H3,(H,17,18) |
InChI-Schlüssel |
UDDJHZDYWSIRJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)CCOC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



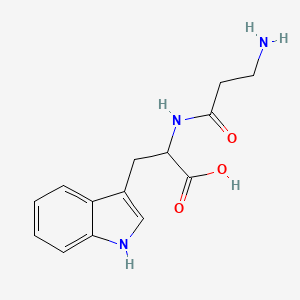
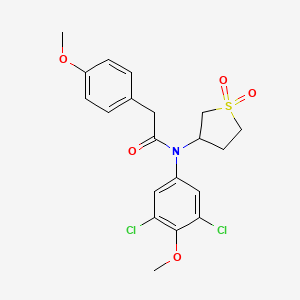

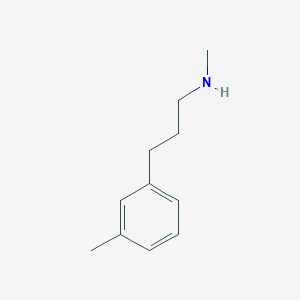
amine](/img/structure/B12116846.png)

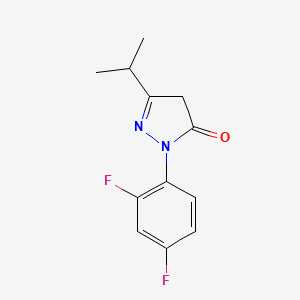
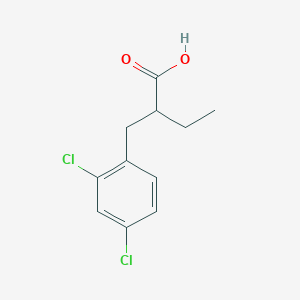
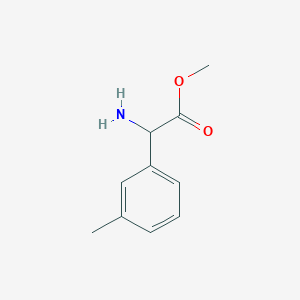
![3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-](/img/structure/B12116879.png)


![6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one](/img/structure/B12116902.png)
